molecular formula C18H13ClO3 B14191183 Benzoic acid, 3-chloro-4-(2-naphthalenylmethoxy)- CAS No. 833484-98-3

Benzoic acid, 3-chloro-4-(2-naphthalenylmethoxy)-

Cat. No.: B14191183
CAS No.: 833484-98-3
M. Wt: 312.7 g/mol
InChI Key: MKZNMTIBGOPADM-UHFFFAOYSA-N
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Description

3-chloro-4-(naphthalen-2-ylmethoxy)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid core substituted with a chlorine atom at the 3-position and a naphthalen-2-ylmethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(naphthalen-2-ylmethoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzoic acid with naphthalen-2-ylmethanol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with an appropriate solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-4-(naphthalen-2-ylmethoxy)benzoic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(naphthalen-2-ylmethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acids with various functional groups.

Scientific Research Applications

3-chloro-4-(naphthalen-2-ylmethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-(naphthalen-2-ylmethoxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-chloro-4-(naphthalen-2-ylmethoxy)benzoic acid can be compared with other similar compounds, such as:

    3-chloro-4-methoxybenzoic acid: Lacks the naphthalen-2-yl group, resulting in different chemical and biological properties.

    4-(naphthalen-2-ylmethoxy)benzoic acid:

    3-chloro-4-(phenylmethoxy)benzoic acid: Contains a phenyl group instead of a naphthalen-2-yl group, leading to variations in its chemical behavior and uses.

The uniqueness of 3-chloro-4-(naphthalen-2-ylmethoxy)benzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

CAS No.

833484-98-3

Molecular Formula

C18H13ClO3

Molecular Weight

312.7 g/mol

IUPAC Name

3-chloro-4-(naphthalen-2-ylmethoxy)benzoic acid

InChI

InChI=1S/C18H13ClO3/c19-16-10-15(18(20)21)7-8-17(16)22-11-12-5-6-13-3-1-2-4-14(13)9-12/h1-10H,11H2,(H,20,21)

InChI Key

MKZNMTIBGOPADM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)COC3=C(C=C(C=C3)C(=O)O)Cl

Origin of Product

United States

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